molecular formula C22H25N3O3S B2638276 2-((1-(Mesitylsulfonyl)piperidin-4-yl)oxy)quinoxaline CAS No. 1704601-94-4

2-((1-(Mesitylsulfonyl)piperidin-4-yl)oxy)quinoxaline

Cat. No. B2638276
CAS RN: 1704601-94-4
M. Wt: 411.52
InChI Key: FAHFVKOTPWLTBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-((1-(Mesitylsulfonyl)piperidin-4-yl)oxy)quinoxaline” is a complex organic compound. It contains a quinoxaline core, which is a type of nitrogen-containing heterocycle . The molecule also includes a piperidine ring, which is a common structural element in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “2-((1-(Mesitylsulfonyl)piperidin-4-yl)oxy)quinoxaline” is likely to be complex due to the presence of multiple rings and functional groups. The quinoxaline core and the piperidine ring are key structural elements . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . Quinoxaline derivatives have also been involved in various chemical reactions . The specific reactions that “2-((1-(Mesitylsulfonyl)piperidin-4-yl)oxy)quinoxaline” can undergo would depend on its exact structure and the reaction conditions.

Scientific Research Applications

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . Several piperidine alkaloids isolated from natural herbs, were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Antiviral Applications

Piperidine derivatives have shown potential as antiviral agents . Their unique structure allows them to interfere with the replication process of certain viruses, making them a promising area of research in the development of new antiviral drugs.

Antimalarial Applications

Some 1, 4-disubstituted piperidines have been evaluated for their antimalarial properties . The emergence of resistance to artemisinins and some of their combinations in chemotherapy of clinical malaria has intensified the search for novel safe efficacious antimalarial molecules .

Antimicrobial and Antifungal Applications

Piperidine derivatives have also been used as antimicrobial and antifungal agents . Their ability to disrupt the growth of harmful bacteria and fungi makes them useful in the treatment of various infections.

Antihypertension Applications

Piperidine derivatives have been used in the treatment of hypertension . They can help to relax and widen blood vessels, reducing the pressure against the walls of the vessels and thereby lowering blood pressure.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used as analgesic (pain-relieving) and anti-inflammatory agents . They can help to reduce pain and inflammation in the body, making them useful in the treatment of conditions such as arthritis.

Anti-Alzheimer Applications

Piperidine derivatives have shown potential in the treatment of Alzheimer’s disease . They may help to slow the progression of the disease by interfering with the formation of amyloid plaques in the brain, which are a characteristic feature of Alzheimer’s.

Antipsychotic Applications

Piperidine derivatives have been used as antipsychotic agents . They can help to manage the symptoms of conditions such as schizophrenia by affecting certain chemicals in the brain.

Future Directions

Given the biological activity of many piperidine and quinoxaline derivatives , “2-((1-(Mesitylsulfonyl)piperidin-4-yl)oxy)quinoxaline” could potentially be of interest in the development of new pharmaceuticals. Future research could focus on elucidating its synthesis, structure, reactivity, mechanism of action, and biological activity.

properties

IUPAC Name

2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]oxyquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-15-12-16(2)22(17(3)13-15)29(26,27)25-10-8-18(9-11-25)28-21-14-23-19-6-4-5-7-20(19)24-21/h4-7,12-14,18H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHFVKOTPWLTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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